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Compound of Interest

Compound Name: ZINC04177596

Cat. No.: B1683636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-N'-benzoylhydrazinecarboxamide scaffold has emerged as a versatile

pharmacophore, yielding derivatives with a spectrum of biological activities. This guide provides

a comparative analysis of the performance of select derivatives, focusing on their anticancer

and antifungal properties. The data presented is collated from published experimental studies,

offering a benchmark against established therapeutic agents.

Anticancer Activity: Thymidylate Synthase Inhibition
A notable derivative of N-phenyl-N'-benzoylhydrazinecarboxamide has been investigated as a

potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key

target in cancer therapy. The performance of this derivative was benchmarked against

pemetrexed, a clinically approved TS inhibitor.
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Compound Target Cell Line IC50 (µM)
Comparator
IC50 (µM)

N-phenyl-(2,4-

dihydroxypyrimidi

ne-5-

sulfonamido)ben

zoyl hydrazide

derivative

(Compound 10l)

Thymidylate

Synthase
A549 1.26[1]

Pemetrexed:

3.31[1]

Key Finding: The N-phenyl-N'-benzoylhydrazinecarboxamide derivative, Compound 10l,

demonstrated superior potency in inhibiting the growth of A549 lung cancer cells compared to

pemetrexed, with an IC50 value approximately 2.6 times lower.[1]

Proposed Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of Compound 10l revealed its ability to

induce apoptosis in cancer cells. This process is mediated through the intrinsic apoptotic

pathway, characterized by the activation of caspase-3 and an alteration in the ratio of Bcl-2

family proteins.[1]
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Caption: Proposed intrinsic apoptosis pathway induced by Compound 10l.
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Antifungal Activity
A series of N'-phenylhydrazide derivatives have demonstrated significant antifungal activity

against various strains of Candida albicans, including fluconazole-resistant strains.

Comparative Efficacy Against Candida albicans
Compound C. albicans Strain MIC80 (µg/mL)

Comparator MIC80
(µg/mL)

A11 SC5314 1.9[2][3] Fluconazole: >64

4395 (Fluconazole-

resistant)
4.0[2][3] Fluconazole: >64

5272 (Fluconazole-

resistant)
3.7[2][3] Fluconazole: >64

B14
Fluconazole-resistant

strains

Better than

Fluconazole[2]

Fluconazole: Not

specified

D5
Fluconazole-resistant

strains

Better than

Fluconazole[2]

Fluconazole: Not

specified

Key Finding: Several N'-phenylhydrazide derivatives, particularly A11, exhibited potent

antifungal activity against both fluconazole-sensitive and resistant strains of C. albicans,

highlighting their potential as novel antifungal agents.[2][3]

Proposed Mechanism of Antifungal Action
The antifungal mechanism of these derivatives is believed to involve the generation of free

radicals and reactive oxygen species (ROS), leading to damage of the fungal mycelium.
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Caption: Proposed antifungal mechanism of N'-phenylhydrazide derivatives.

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and

incubated for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and the comparator drug (pemetrexed) for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for an additional 4 hours.

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.

In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against

Candida albicans.

Methodology:

Fungal Strains: The antifungal activity was evaluated against standard and fluconazole-

resistant strains of C. albicans.

Inoculum Preparation: Fungal suspensions were prepared in RPMI-1640 medium to a final

concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

Compound Dilution: The test compounds and fluconazole were serially diluted in 96-well

microtiter plates.

Inoculation: The fungal inoculum was added to each well containing the diluted compounds.

Incubation: The plates were incubated at 35°C for 24-48 hours.
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MIC80 Determination: The MIC80 was defined as the lowest concentration of the compound

that caused an 80% reduction in turbidity compared to the growth control well, as determined

by visual inspection or spectrophotometric reading at 600 nm.
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Caption: General workflow for in vitro anticancer and antifungal assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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